4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride
CAS No.: 148720-10-9
Cat. No.: VC7817912
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride - 148720-10-9](/images/structure/VC7817912.png)
Specification
CAS No. | 148720-10-9 |
---|---|
Molecular Formula | C9H14Cl2N2O2 |
Molecular Weight | 253.12 g/mol |
IUPAC Name | 4-(2-aminoethylamino)benzoic acid;dihydrochloride |
Standard InChI | InChI=1S/C9H12N2O2.2ClH/c10-5-6-11-8-3-1-7(2-4-8)9(12)13;;/h1-4,11H,5-6,10H2,(H,12,13);2*1H |
Standard InChI Key | HDSPCMGBTIFQTI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)NCCN.Cl.Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)NCCN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride is C₉H₁₄Cl₂N₂O₂, with a molecular weight of 253.12 g/mol . The hydrochloride groups enhance solubility in aqueous media, making the compound suitable for biological applications.
Structural Analysis
The compound consists of:
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A benzoic acid moiety (providing a carboxylic acid group for hydrogen bonding or conjugation).
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A 2-aminoethylamino side chain (offering primary and secondary amines for nucleophilic reactions or coordination chemistry).
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Two hydrochloride ions neutralizing the amine groups, stabilizing the compound in solid and solution states .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Amination of 4-bromobenzoic acid with ethylenediamine under palladium catalysis to introduce the aminoethylamino group.
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Acidification with hydrochloric acid to form the dihydrochloride salt, followed by crystallization .
Example Reaction:
Optimization Parameters
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Temperature: Reactions are conducted at 80–120°C to ensure complete amination .
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Solvent Systems: Acetonitrile-water mixtures (2.5:1 v/v) are preferred for rearrangement steps .
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Yield: Reported yields exceed 85% after purification via recrystallization .
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
---|---|---|
Melting Point | >300°C (decomposes) | |
Solubility | Highly soluble in water | |
pKa (Carboxylic acid) | ~4.2 (estimated) | |
pKa (Amine groups) | ~9.5 and ~10.5 (protonated) |
Stability and Reactivity
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Stability: Stable under ambient conditions but hygroscopic; storage in desiccators is recommended .
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Reactivity: The carboxylic acid participates in esterification, while amines undergo acylation or Schiff base formation .
Applications in Scientific Research
Pharmaceutical Development
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Drug Intermediates: Serves as a precursor for antitumor agents and enzyme inhibitors (e.g., cholinesterase inhibitors) .
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Peptide Mimetics: The aminoethylamino group mimics lysine side chains, enabling protease-resistant peptide analogs .
Material Science
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Polymer Functionalization: Incorporated into hydrogels for controlled drug release due to pH-responsive amines.
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Coordination Polymers: Chelates metal ions (e.g., Zn²⁺) to form frameworks with luminescent properties .
Hazard Statement | Precautionary Measure |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Comparative Analysis with Analogues
Compound | Solubility | Bioactivity |
---|---|---|
4-Aminobenzoic acid | Low | Antibacterial |
4-[(2-Aminoethyl)amino]benzoic acid | Moderate | Enzyme inhibition |
Dihydrochloride salt | High | Enhanced uptake |
The dihydrochloride form exhibits superior aqueous solubility compared to non-ionic analogs, facilitating in vivo studies .
Future Research Directions
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